D927

Description

Significance of GLUT4 in Metabolic Regulation

GLUT4 is a key player in managing the body's energy supply. Its efficient functioning is vital for preventing the metabolic imbalances that can lead to conditions like type 2 diabetes.

In the absence of insulin (B600854) (basal state), most GLUT4 is held within the cell's interior, resulting in low levels of glucose transport. molbiolcell.orgnih.gov However, when insulin is released, such as after a meal, it triggers a signaling cascade that dramatically increases the movement of GLUT4 to the cell surface. molbiolcell.orgmdpi.com This insulin-stimulated translocation can amplify glucose uptake by 10 to 30-fold. uq.edu.au Muscle contractions during exercise can also stimulate GLUT4 translocation, providing an insulin-independent mechanism for glucose uptake. mdpi.com

Fundamental Mechanisms of GLUT4 Translocation

The movement of GLUT4 from the cell's interior to its surface is a highly regulated and complex process involving specialized vesicles and intricate trafficking dynamics.

In its basal state, GLUT4 is sequestered away from the plasma membrane within intracellular compartments. mdpi.comnih.gov This sequestration is a crucial feature that prevents excessive glucose uptake when it is not needed. acs.org The release of insulin initiates a signaling pathway that leads to the recruitment of these GLUT4-containing compartments to the plasma membrane, where they can facilitate glucose transport into the cell. mdpi.comnih.gov

GLUT4 is stored in specialized vesicles known as GLUT4 storage vesicles (GSVs). uq.edu.augenecards.org These vesicles are distinct from other cellular compartments and are specifically responsive to insulin signals. uq.edu.aunih.govgenecards.org The formation of GSVs involves the packaging of GLUT4 and other associated proteins. uq.edu.au Upon insulin stimulation, these GSVs are mobilized and transported to the cell surface, where they fuse with the plasma membrane, thereby inserting GLUT4 into the membrane and increasing the cell's capacity for glucose uptake. genecards.orgbioworld.com This process of exocytosis is followed by endocytosis, where GLUT4 is removed from the plasma membrane and recycled back into the cell's interior to replenish the GSV pool. smolecule.com

Pathophysiological Context of GLUT4 Dysregulation in Metabolic Imbalance

Disruptions in the normal functioning of GLUT4 are a hallmark of insulin resistance, a key factor in the development of type 2 diabetes. nih.govuq.edu.au In this condition, the cells become less responsive to insulin, leading to impaired GLUT4 translocation and reduced glucose uptake by muscle and fat cells. nih.govmolbiolcell.org This results in elevated blood glucose levels (hyperglycemia). nih.gov Therefore, strategies aimed at enhancing GLUT4 translocation are a major focus of research for new diabetes therapies.

Research Focus: GLUT4 Activator 1

In the quest for novel treatments for metabolic diseases, researchers have identified a potent synthetic compound known as GLUT4 activator 1 . This small molecule has demonstrated significant potential in directly activating the translocation of GLUT4, independent of the initial stages of the insulin signaling pathway.

Discovery and Profile of GLUT4 Activator 1

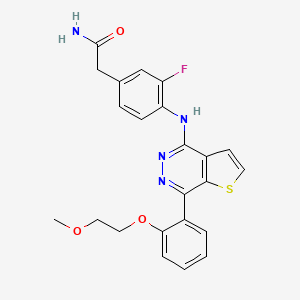

GLUT4 activator 1, also identified as compound 26b and D927 , is a pyridazine (B1198779) derivative that emerged from a cell-based screening for molecules capable of promoting GLUT4 translocation. medchemexpress.com

| Property | Value | Reference |

| Compound Name | GLUT4 activator 1 | |

| Alternate Names | Compound 26b, this compound | medchemexpress.com |

| Chemical Class | Pyridazine derivative | |

| EC₅₀ for GLUT4 Translocation | 0.14 µM | medchemexpress.com |

Research Findings on GLUT4 Activator 1

A pivotal study by Tsuji and colleagues in 2019 detailed the discovery and initial characterization of a series of pyridazine derivatives, culminating in the identification of compound 26b (GLUT4 activator 1) as a highly potent agent. The research demonstrated that this compound effectively stimulates GLUT4 translocation in L6-GLUT4-myc myoblasts.

Subsequent in vivo experiments in a severe diabetic mouse model (10-week-old db/db mice) revealed that oral administration of GLUT4 activator 1 at a dose of 10 mg/kg resulted in a significant and dose-dependent blood glucose-lowering effect. Notably, the blood glucose levels were stabilized within approximately one hour of dosing. These findings suggest that GLUT4 activator 1 has the potential to be a novel therapeutic agent for diabetes mellitus by directly targeting the GLUT4 translocation machinery. The mechanism of action is believed to bypass the early steps of the insulin signaling cascade, offering a potential advantage in conditions of insulin resistance.

| In Vivo Study Highlights: GLUT4 Activator 1 | |

| Animal Model | 10-week-old db/db mice (severe diabetic model) |

| Administration Route | Oral |

| Effective Dose | 10 mg/kg |

| Primary Outcome | Significant, dose-dependent reduction in blood glucose |

| Onset of Action | Stabilization of blood glucose within ~1 hour |

Structure

2D Structure

Properties

Molecular Formula |

C23H21FN4O3S |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

2-[3-fluoro-4-[[7-[2-(2-methoxyethoxy)phenyl]thieno[2,3-d]pyridazin-4-yl]amino]phenyl]acetamide |

InChI |

InChI=1S/C23H21FN4O3S/c1-30-9-10-31-19-5-3-2-4-15(19)21-22-16(8-11-32-22)23(28-27-21)26-18-7-6-14(12-17(18)24)13-20(25)29/h2-8,11-12H,9-10,13H2,1H3,(H2,25,29)(H,26,28) |

InChI Key |

GWLCNGUGZNFYHI-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC=CC=C1C2=NN=C(C3=C2SC=C3)NC4=C(C=C(C=C4)CC(=O)N)F |

Origin of Product |

United States |

Discovery and Structural Considerations of Glut4 Activator 1 Compound 26b

Identification Strategy: High-Throughput Screening Campaigns

The discovery of GLUT4 activator 1 was the result of a meticulous high-throughput screening campaign. Researchers initiated this search by conducting a cell-based phenotype screening using L6-GLUT4-myc myoblasts, a cell line commonly used to study glucose uptake. nih.gov This initial phase, coupled with functional glucose uptake assays, led to the identification of a lead compound, designated as 1a, which demonstrated the ability to activate GLUT4 translocation. nih.govresearchgate.net This foundational discovery set the stage for the development of more potent derivatives. nih.gov

Chemical Class Characterization: Pyridazine (B1198779) Derivatives

GLUT4 activator 1 (Compound 26b) belongs to the chemical class of pyridazine derivatives. nih.govresearchgate.net The core of its structure is a pyridazine ring system. nih.gov Further investigation and derivatization of the initial hit compound, 1a, revealed that a thienopyridazine scaffold was particularly effective at inducing potent GLUT4 translocation activities. nih.govresearchgate.net This specific heterocyclic framework forms the central part of Compound 26b and is crucial for its biological function. nih.gov The general chemical structure of these activators involves this central pyridazine-based core, which is then modified with various substituents to enhance its activity.

Structure-Activity Relationship (SAR) Studies for Enhanced GLUT4 Translocation

Following the identification of the initial lead compound, extensive structure-activity relationship (SAR) studies were undertaken to optimize the molecule's potency in promoting GLUT4 translocation. These studies were pivotal in the evolution from the initial hit to the highly effective Compound 26b. nih.govresearchgate.net

Design and Synthesis of Derivatives

The SAR exploration involved the systematic design and synthesis of a series of pyridazine derivatives. nih.govresearchgate.net The general synthetic approach for these compounds has been described in the scientific literature. researchgate.net Various synthetic methods for creating pyridazine structures are available, including reactions like the inverse-electron-demand Diels-Alder reaction. rsc.orgorganic-chemistry.org Researchers synthesized a range of these compounds by modifying different parts of the initial lead molecule to understand how these changes would affect its ability to activate GLUT4. nih.gov

Positional and Substituent Effects on Activator Potency

The SAR studies meticulously examined how different chemical groups at various positions on the pyridazine scaffold influenced the compound's potency. The molecule was conceptually divided into three parts: the A-ring, the central B-ring (the pyridazine core), and the C-linker.

Initial modifications focused on the A-ring. It was observed that the potency of the compounds was sensitive to the substituents on this phenyl ring. For instance, introducing a fluorine atom at the C-4 position of the A-ring generally led to an increase in activity. The nature of the substituent at the C-2 position of the A-ring also played a significant role.

The central B-ring was also a key area of investigation. The research indicated that a thieno[2,3-d]pyridazine (B3120762) core was a highly effective scaffold for potent GLUT4 translocation activity. nih.gov

The following table summarizes the activity of some of the synthesized pyridazine derivatives, illustrating the effects of different substituents.

| Compound | A-Ring Substituent (R¹) | B-Ring | C-Linker Substituent (R²) | GLUT4 Translocation EC₅₀ (µM) |

| 1a | H | Pyridazine | - | 1.2 |

| 26a | 2-MeO | Thieno[2,3-d]pyridazine | 4-F | 0.23 |

| 26b | 2-(2-methoxyethoxy) | Thieno[2,3-d]pyridazine | 4-F | 0.14 |

| 26c | 2-EtO | Thieno[2,3-d]pyridazine | 4-F | 0.20 |

| 26d | 2-nPrO | Thieno[2,3-d]pyridazine | 4-F | 0.18 |

Data sourced from a 2019 study by Tsuji et al. published in Bioorganic & Medicinal Chemistry Letters. nih.gov

As the data indicates, the introduction of a 2-(2-methoxyethoxy) group at the R¹ position of the A-ring, combined with a fluorine atom at the 4-position of the C-linker aniline (B41778) ring, resulted in Compound 26b, the most potent derivative with an EC₅₀ of 0.14 µM. nih.govmedchemexpress.comglpbio.com

Rational Design Principles based on SAR Insights

The comprehensive SAR studies provided clear principles for the rational design of potent GLUT4 activators. nih.gov The key takeaways were that a thienopyridazine central scaffold is highly favorable and that specific substitutions on the connected phenyl rings are critical for maximizing potency. nih.gov The insights gained from these studies allow for a more targeted approach in designing new molecules with potentially even greater efficacy. researchgate.net The understanding of how different chemical features contribute to the biological activity is fundamental for the future development of compounds in this class.

Molecular Mechanisms and Signaling Pathways Mediated by Glut4 Activator 1

Convergence with Insulin (B600854) Signaling Cascade Elements

GLUT4 activation is fundamentally linked to the insulin signaling pathway. The process begins when insulin binds to its receptor, initiating a cascade of phosphorylation events. nih.gov This signaling pathway can be broadly divided into steps that lead to the activation of key kinases and subsequent trafficking of GLUT4-containing vesicles to the cell surface. nih.govnih.gov Activators of GLUT4 translocation tap into this existing molecular machinery, often targeting downstream nodes to trigger the final steps of vesicle fusion with the plasma membrane.

A central axis in the regulation of GLUT4 translocation is the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. oup.commdpi.com Following insulin receptor activation, Insulin Receptor Substrate (IRS) proteins are phosphorylated, which in turn recruit and activate PI3K. nih.govliberty.eduwikipedia.org PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). wikipedia.orgyoutube.com This accumulation of PIP3 at the plasma membrane serves as a docking site for proteins containing pleckstrin homology (PH) domains, including the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). oup.comyoutube.com The recruitment of Akt to the membrane facilitates its phosphorylation and full activation by other kinases like PDK1 and mTORC2. nih.govoup.comwikipedia.org

Activated Akt is a pivotal kinase that phosphorylates a range of downstream targets, thereby coordinating multiple cellular processes, including the crucial steps leading to GLUT4 translocation. oup.comnih.gov The activation of the PI3K/Akt pathway is considered an essential prerequisite for insulin-stimulated glucose uptake. diabetesjournals.orgnih.gov For instance, the GLUT4 translocation activator D927 has been shown to activate the PI3Kα-AKT pathway, leading to increased phosphorylation of AKT, which underscores the importance of this pathway for non-insulin-mediated GLUT4 activation. medchemexpress.com

Once activated, Akt phosphorylates several downstream substrates, with Akt Substrate of 160 kDa (AS160, also known as TBC1D4) and its paralog TBC1D1 being critical links between insulin signaling and GLUT4 trafficking. diabetesjournals.orgnih.govnih.gov Both AS160 and TBC1D1 are Rab GTPase-activating proteins (GAPs). nih.govdiabetesjournals.org In the basal, non-stimulated state, these proteins are active and maintain specific Rab proteins in an inactive, GDP-bound state, which effectively acts as a brake on GLUT4 translocation. nih.govnih.gov

Upon insulin stimulation or through the action of a GLUT4 activator, Akt phosphorylates AS160 and TBC1D1 on multiple specific serine and threonine residues. nih.govnih.govbioscientifica.com This phosphorylation event is a key regulatory switch; it inhibits the GAP activity of AS160 and TBC1D1. nih.govnih.govportlandpress.com The suppression of their GAP activity is thought to be the primary mechanism by which the inhibitory constraint on GLUT4 vesicles is removed, allowing the translocation process to proceed. diabetesjournals.orgnih.govoup.com Studies using mutants of AS160 that cannot be phosphorylated have demonstrated a marked inhibition of insulin-stimulated GLUT4 translocation, confirming the essential role of this phosphorylation step. oup.com

| Protein | Alternate Name(s) | Primary Function in Pathway | Effect of Activation/Phosphorylation | References |

|---|---|---|---|---|

| PI3K | Phosphoinositide 3-Kinase | Lipid kinase that generates PIP3 from PIP2. | Recruits Akt to the plasma membrane. | wikipedia.orgyoutube.com |

| Akt | Protein Kinase B (PKB) | Serine/threonine kinase that phosphorylates downstream targets. | Phosphorylates and inhibits AS160 and TBC1D1. | oup.comnih.gov |

| AS160 | TBC1D4 | Rab GTPase-activating protein (GAP) that inhibits GLUT4 translocation in the basal state. | Phosphorylation by Akt inhibits its GAP activity, relieving the block on GLUT4 translocation. | diabetesjournals.orgnih.govnih.gov |

| TBC1D1 | - | AS160 paralog and Rab GAP, predominantly in muscle. | Phosphorylation by Akt inhibits its GAP activity, contributing to GLUT4 translocation. | nih.govresearchgate.netmolbiolcell.org |

Rab proteins are a family of small GTPases that act as molecular switches to regulate various steps of intracellular vesicle trafficking, including budding, transport, tethering, and fusion. bioscientifica.com The inhibition of AS160 and TBC1D1 GAP activity leads to the accumulation of specific Rab proteins in their active, GTP-bound state. nih.govnih.gov This shift from an inactive GDP-bound state to an active GTP-bound state is the critical downstream consequence of AS160/TBC1D1 phosphorylation. nih.gov

Several Rab proteins have been identified as substrates for the GAP domains of AS160 and TBC1D1 and are implicated in GLUT4 translocation. diabetesjournals.orgdiabetesjournals.org These include Rab8a, Rab10, and Rab14, which have been found to be associated with GLUT4 storage vesicles (GSVs). bioscientifica.com Once in their active GTP-bound form, these Rabs are thought to promote the processes that lead to the mobilization, docking, and subsequent fusion of GSVs with the plasma membrane, thereby delivering GLUT4 transporters to the cell surface to facilitate glucose uptake. nih.govnih.gov The coordinated action of these Rab proteins is essential for the final steps of GLUT4 exocytosis.

The signaling cascade that culminates in GLUT4 translocation is initiated upstream at the insulin receptor. Upon insulin binding, the receptor's intrinsic tyrosine kinase activity is activated, leading to its autophosphorylation. nih.govwikipedia.org These newly created phosphotyrosine residues on the receptor serve as docking sites for various signaling molecules, most notably the Insulin Receptor Substrate (IRS) proteins. wikipedia.orgwikipedia.org The interaction between the activated insulin receptor and IRS proteins is a crucial step for propagating the signal downstream. nih.gov

The two major IRS isoforms involved in metabolic regulation are IRS-1 and IRS-2. nih.gov Once docked to the activated insulin receptor, they become tyrosine phosphorylated themselves, creating binding sites for other signaling proteins that contain Src homology 2 (SH2) domains, such as the p85 regulatory subunit of PI3K. mdpi.comresearchgate.net The recruitment of PI3K to the IRS proteins brings the kinase into proximity with its lipid substrate (PIP2) at the plasma membrane, leading to the activation of the PI3K/Akt pathway. liberty.eduyoutube.com

While both IRS-1 and IRS-2 can activate the PI3K pathway, research suggests they may have complementary, rather than completely redundant, roles. researchgate.net Studies in brown adipocytes from IRS-2 knockout mice showed a 50% decrease in insulin-stimulated glucose uptake and GLUT4 translocation, an effect that could not be rescued by overexpressing IRS-1, highlighting a critical and specific role for IRS-2 in this process. nih.gov In the liver, IRS-1 appears more closely linked to glucose homeostasis, while IRS-2 is more associated with lipid metabolism. researchgate.net In skeletal muscle, defects in the IR/IRS-1/PI3K/Akt signaling axis are a key feature of insulin resistance. mdpi.com Therefore, the proper function and interaction of both IRS-1 and IRS-2 are vital for robust signal transmission leading to glucose uptake.

Diacylglycerol (DAG) is a key second messenger that can be generated downstream of receptor activation and is known to activate certain isoforms of Protein Kinase C (PKC). frontiersin.org Some evidence suggests the involvement of PKC in the insulin-regulated trafficking of GLUT4. nih.gov Diacylglycerol Kinase-zeta (DGKζ) is an enzyme that acts as a negative regulator of DAG signaling by converting DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signals. frontiersin.org While DGKζ is a critical modulator of signaling pathways in immune cells, its direct interaction and role within the IRS protein complex for GLUT4 translocation is an area of ongoing investigation. The broader DAG/PKC pathway can influence GLUT4 translocation; for example, specific DAGs can stimulate GLUT4 translocation by activating PKCε, a process independent of the atypical PKC isoforms (λ/ι and ζ) that are sometimes implicated in insulin action. nih.gov The precise interplay between DGKζ, IRS proteins, and the primary PI3K/Akt pathway in the context of GLUT4 activation remains to be fully elucidated.

Compound Reference Table

| Compound Name | Abbreviation/Alternate Name | Class/Function |

|---|---|---|

| Glucose Transporter Type 4 | GLUT4 | Protein, Glucose Transporter |

| Phosphoinositide 3-Kinase | PI3K | Enzyme, Lipid Kinase |

| Protein Kinase B | Akt | Enzyme, Serine/Threonine Kinase |

| Akt Substrate of 160 kDa | AS160 / TBC1D4 | Protein, Rab GTPase-Activating Protein |

| TBC1 Domain Family Member 1 | TBC1D1 | Protein, Rab GTPase-Activating Protein |

| Insulin Receptor Substrate 1 | IRS-1 | Protein, Adaptor/Scaffolding |

| Insulin Receptor Substrate 2 | IRS-2 | Protein, Adaptor/Scaffolding |

| Diacylglycerol Kinase-zeta | DGKζ | Enzyme, Lipid Kinase |

| This compound | DS11252927 | Chemical Compound, GLUT4 Translocation Activator |

| Phosphatidylinositol 4,5-bisphosphate | PIP2 | Lipid |

| Phosphatidylinositol 3,4,5-trisphosphate | PIP3 | Lipid, Second Messenger |

| Diacylglycerol | DAG | Lipid, Second Messenger |

| Protein Kinase C | PKC | Enzyme, Kinase Family |

Insulin Receptor Substrate (IRS) Protein Interactions

Insulin-Independent Pathways and Cellular Stress Responses

Insulin-independent mechanisms provide a vital route for stimulating glucose uptake, particularly under conditions of cellular stress or in states of insulin resistance. These pathways converge on the mobilization of GLUT4-containing vesicles to the cell surface, operating parallel to the canonical insulin signaling cascade.

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic regulation. nih.gov Its activation is a key event in insulin-independent glucose uptake. When cellular energy levels are low, reflected by an increased AMP/ATP ratio, AMPK is activated to switch on ATP-producing pathways, such as glucose uptake and fatty acid oxidation, while switching off ATP-consuming processes. nih.govfrontiersin.org

The activation of AMPK is primarily controlled by phosphorylation of a threonine residue (Thr172) within its catalytic α subunit. nih.gov This phosphorylation is carried out by upstream kinases. The major upstream kinase in skeletal muscle is LKB1. nih.govcell.com Cellular stresses that deplete ATP and increase AMP levels trigger the activation of LKB1, which in turn phosphorylates and activates AMPK. nih.gov Another potential upstream kinase is the Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), which can activate AMPK in response to changes in intracellular calcium levels, although its role in skeletal muscle is less established. nih.gov Pharmacological agents such as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) and 2,4-dinitrophenol (DNP) are known activators of AMPK that function by mimicking an increase in the cellular AMP:ATP ratio. nih.govfrontiersin.orgnih.govphysiology.org

| Protein/Kinase | Role in AMPK Pathway | Activators/Stimuli |

| AMPK | Central energy sensor; phosphorylates downstream targets to increase glucose uptake. | High AMP/ATP ratio, AICAR, DNP, Exercise. nih.govfrontiersin.org |

| LKB1 | Major upstream kinase that phosphorylates and activates AMPK in skeletal muscle. nih.govcell.com | Cellular energy depletion. |

| CaMKK | Potential upstream kinase that can activate AMPK in response to calcium flux. nih.gov | Increased intracellular Ca2+. |

Once activated, AMPK promotes the translocation of GLUT4 from intracellular storage vesicles to the plasma membrane. nih.govfrontiersin.org This process is a critical component of contraction-mediated glucose uptake in skeletal muscle. diabetesjournals.org Studies using AMPK activators like AICAR have demonstrated a significant increase in GLUT4 on the cell surface, leading to enhanced glucose uptake. nih.govfrontiersin.orgnih.govphysiology.org

Crucially, the AMPK signaling pathway to GLUT4 translocation is distinct from the insulin-stimulated pathway. This is evidenced by experiments where wortmannin, an inhibitor of phosphatidylinositol 3-kinase (PI3K) in the insulin pathway, blocks insulin-induced GLUT4 translocation but does not affect translocation stimulated by AMPK activators. nih.govphysiology.orgphysiology.org This indicates that AMPK activation bypasses the proximal steps of insulin signaling to mobilize GLUT4. nih.govnih.govphysiology.org

The Mitogen-Activated Protein Kinase (MAPK) family, and specifically the p38 MAPK isoform, is implicated in the regulation of glucose transport in response to cellular stress. Activation of p38 MAPK can be triggered by insulin and other growth factors, as well as by AMPK activators. nih.govnih.gov

Research suggests that the role of p38 MAPK is not in the translocation of GLUT4 itself, but rather in enhancing the intrinsic activity of the GLUT4 transporters once they are at the plasma membrane. nih.govphysiology.orgnih.gov This is supported by findings where inhibition of p38 MAPK with compounds like SB203580 reduces insulin- and AMPK-stimulated glucose uptake without affecting the amount of GLUT4 translocated to the cell surface. nih.govphysiology.orgnih.govnih.gov For instance, in 3T3-L1 adipocytes, while AMPK activators promote GLUT4 translocation in a wortmannin-insensitive manner, the subsequent increase in glucose uptake is sensitive to the p38 MAPK inhibitor SB203580. nih.govphysiology.org This suggests a two-step process where translocation is followed by activation, with p38 MAPK playing a key role in the latter step. nih.govportlandpress.com Upstream kinases MKK3 and MKK6 are known to phosphorylate and activate p38 MAPK. nih.gov

| Experimental Condition | Effect on GLUT4 Translocation | Effect on Glucose Uptake | Reference |

| Insulin Stimulation | Increase | Increase | nih.govnih.gov |

| Insulin + SB203580 (p38 MAPK inhibitor) | No change (vs. Insulin alone) | Reduced | nih.govnih.govnih.gov |

| AMPK Activator (AICAR/DNP) | Increase | Increase | nih.govphysiology.org |

| AMPK Activator + SB203580 | No change (vs. Activator alone) | Reduced | nih.govphysiology.org |

GPCR signaling pathways can also induce GLUT4 translocation. For example, stimulation of β2-adrenoceptors, a type of GPCR, leads to GLUT4 translocation and glucose uptake through a mechanism that is dependent on the receptor's C-terminal tail and requires GPCR kinase (GRK) phosphorylation sites. nih.gov This pathway is distinct from insulin signaling, as it does not involve the phosphorylation of Akt (also known as Protein Kinase B), a key downstream effector of insulin. nih.gov

Intracellular calcium (Ca2+) is a critical second messenger in contraction-mediated GLUT4 translocation. nih.govnih.gov Muscle contraction leads to the release of Ca2+ from the sarcoplasmic reticulum, and this rise in cytosolic Ca2+ is a key signal initiating GLUT4 mobilization, independent of insulin. nih.gov

The link between GPCR activation and calcium release is often mediated by the Phospholipase C (PLC) pathway. Activation of certain GPCRs stimulates PLC, which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). nih.gov IP3 diffuses through the cytoplasm and binds to the IP3 receptor (IP3R), a ligand-gated Ca2+ channel on the membrane of the endoplasmic or sarcoplasmic reticulum. oup.comresearchgate.net This binding opens the channel, causing a rapid release of stored Ca2+ into the cytosol. oup.comresearchgate.net This IP3R-dependent calcium release has been shown to be a required step for insulin-stimulated GLUT4 translocation and glucose uptake in cardiomyocytes, highlighting the importance of calcium signaling in glucose metabolism. oup.comresearchgate.net Inhibition of PLC with agents like U73122 has been shown to decrease GLUT4 translocation and glucose transport in response to both insulin and other growth factors. nih.gov

G protein-Coupled Receptor (GPCR) Signaling and Calcium Homeostasis

Protein Kinase C (PKC) Activation

The Protein Kinase C (PKC) family of enzymes is known to play a regulatory role in glucose transport. Certain isoforms of PKC are involved in the signaling cascades that lead to the translocation of glucose transporters to the cell surface. However, based on available scientific literature, there is no direct evidence to suggest that GLUT4 activator 1, also known as this compound or DS11252927, mediates its effects through the activation of the Protein Kinase C pathway. The primary mechanism of action for this compound has been identified as the activation of the PI3Kα-AKT pathway, independent of PKC signaling medchemexpress.commedchemexpress.com.

Regulation of GLUT4 Protein Expression and Gene Transcription

The concentration of GLUT4 protein is a critical determinant of insulin-stimulated glucose uptake capacity in tissues like skeletal muscle and adipose cells. This concentration is tightly regulated at the level of gene transcription, mRNA stability, and protein translation and degradation. However, the principal characterized function of GLUT4 activator 1 (this compound) is the stimulation of GLUT4 translocation—the process of moving existing GLUT4-containing vesicles to the plasma membrane medchemexpress.commedchemexpress.comadooq.com. Current research has not established a role for GLUT4 activator 1 in the regulation of GLUT4 protein expression or the transcription of the SLC2A4 gene which encodes it.

Transcriptional Coactivators (e.g., PGC-1, GEF, MEF2C) in GLUT4 Promoter Activity

The transcription of the GLUT4 gene is a complex process involving the coordinated action of various transcription factors and coactivators that bind to its promoter region. Key players in this process include Myocyte Enhancer Factor 2C (MEF2C), GLUT4 Enhancer Factor (GEF), and the transcriptional coactivator PGC-1α researchgate.netescholarship.org. These factors are instrumental in modulating the rate of GLUT4 gene transcription in response to physiological stimuli.

There is currently no scientific evidence from the available research that indicates GLUT4 activator 1 (this compound) influences the activity of the GLUT4 promoter or interacts with transcriptional coactivators such as PGC-1, GEF, or MEF2C researchgate.netescholarship.orgnih.gov. The compound's known mechanism is confined to post-translational regulation of GLUT4 trafficking medchemexpress.commedchemexpress.com.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Modulation

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) is a nuclear receptor that plays a significant role in adipogenesis and insulin sensitivity, and it can influence the expression of genes involved in glucose metabolism. While some therapeutic agents and natural compounds, such as Licarin B, are known to modulate insulin sensitivity through PPAR-γ and the activation of GLUT4, this is not a described mechanism for GLUT4 activator 1 medchemexpress.commedchemexpress.comadooq.com. The available data does not indicate that GLUT4 activator 1 (this compound) functions by modulating PPAR-γ activity medchemexpress.commedchemexpress.com.

Histone Acetylation and Epigenetic Regulation

Epigenetic modifications, including the acetylation of histone proteins, are crucial for regulating gene accessibility and transcription. Histone acetylation at the GLUT4 promoter can enhance its expression by creating a more open chromatin structure, making the DNA more accessible to transcription factors. This process is a key component of the long-term regulation of GLUT4 levels in response to stimuli like exercise.

However, the mechanism of GLUT4 activator 1 (this compound) is not associated with epigenetic regulation. There is no evidence to suggest that it alters the histone acetylation status at the GLUT4 promoter or otherwise influences the epigenetic control of the GLUT4 gene nih.govmodinfor.comresearchgate.net. Its effects are acute and related to protein trafficking.

Modulation of Intrinsic GLUT4 Transporter Activity

Beyond increasing the number of transporters at the cell surface via translocation, insulin signaling is also thought to increase the intrinsic catalytic activity of the GLUT4 transporters themselves. This activation step ensures that each transporter molecule facilitates glucose entry at a higher rate.

The primary mechanism of GLUT4 activator 1 (this compound) is to promote the translocation of GLUT4 to the plasma membrane by acting as a molecular glue that enhances the binding affinity of the PI3Kα catalytic subunit to RAS proteins, thereby activating the PI3K-AKT signaling pathway medchemexpress.commedchemexpress.comresearchgate.netresearchgate.net. The current body of research does not provide evidence that GLUT4 activator 1 modulates the intrinsic activity of the GLUT4 transporter after it has been inserted into the cell membrane.

Divergence of Translocation and Intrinsic Activity Pathways

Research in glucose metabolism has suggested that the pathways leading to GLUT4 translocation and the enhancement of its intrinsic activity can be distinct. This divergence allows for multiple levels of control over glucose uptake. GLUT4 activator 1 (this compound) has been specifically identified as a translocation activator medchemexpress.commedchemexpress.comadooq.com. Its well-defined mechanism involves stabilizing the PI3Kα-RAS interaction, a key step in the canonical translocation pathway researchgate.netresearcher.life. There is no information in the current scientific literature to suggest that GLUT4 activator 1 also engages with or modulates the separate signaling pathways responsible for regulating the intrinsic activity of the GLUT4 protein.

Research Findings on GLUT4 Activator 1 (this compound)

| Feature | Description | References |

| Compound Name | GLUT4 activator 1 (also this compound, DS11252927) | medchemexpress.commedchemexpress.com |

| Primary Function | Potent, orally active GLUT4 translocation activator | medchemexpress.commedchemexpress.comadooq.com |

| EC50 | 0.14 μM for GLUT4 translocation | medchemexpress.commedchemexpress.com |

| Mechanism of Action | Acts as a "molecular glue" to increase the binding affinity of the PI3Kα catalytic subunit (p110α) to RAS proteins (KRAS4A, KRAS4B, RRAS, RRAS2, MRAS). | medchemexpress.commedchemexpress.comresearchgate.netresearchgate.net |

| Signaling Pathway | Activates the PI3Kα-AKT pathway, leading to increased phosphorylation of AKT and p70S6 kinase. | medchemexpress.commedchemexpress.com |

| Pathway Specificity | Does not affect the RAF-ERK1/2 pathway. | medchemexpress.commedchemexpress.com |

Regulatory Factors Affecting Transporter Efficiency

While GLUT4 activator 1 effectively promotes the movement of GLUT4 to the cell surface, the ultimate efficiency of glucose transport is also governed by factors that influence the intrinsic activity of the GLUT4 protein itself once it is embedded in the plasma membrane. The direct influence of GLUT4 activator 1 on these specific regulatory factors is not extensively detailed in current research. However, general molecular mechanisms that regulate GLUT4 transporter efficiency are crucial for understanding the complete picture of glucose uptake.

Phosphorylation: The phosphorylation state of GLUT4 has been suggested to play a role in its translocation and activity. nih.gov

Ubiquitination: This process can mark GLUT4 for degradation or altered trafficking, thereby affecting the number of available transporters. nih.gov

SUMOylation: The attachment of Small Ubiquitin-like Modifier (SUMO) proteins has been implicated in the retention of GLUT4 in its storage vesicles, which would indirectly affect the number of transporters that can be translocated by an activator. nih.gov

Glycosylation: Proper glycosylation of GLUT4 is important for its stability and correct trafficking through the cell. nih.gov

The lipid composition of the plasma membrane is another factor that can modulate the function of membrane-embedded proteins like GLUT4. The specific lipid environment can influence the conformation and, consequently, the transport activity of the GLUT4 protein.

Furthermore, the spatial organization of GLUT4 transporters at the plasma membrane may also play a role in their efficiency. Research has suggested that GLUT4 can exist in clusters within the membrane, and the dynamics of these clusters could be a point of regulation for glucose uptake.

The p38 mitogen-activated protein kinase (MAPK) pathway has been investigated as a potential regulator of GLUT4's intrinsic activity, although the findings have been a subject of some debate in the scientific community. nih.gov

It is important to note that while these factors are known to regulate GLUT4, their specific interplay with GLUT4 activator 1 has not been fully elucidated. Future research may shed light on whether GLUT4 activator 1 has any direct or indirect effects on these post-translocation regulatory mechanisms.

Interactive Data Table: Research Findings on GLUT4 Activator 1 (this compound)

| Compound Name | Synonym(s) | EC50 for GLUT4 Translocation | Primary Signaling Pathway Activated | Key Downstream Effects |

| GLUT4 activator 1 | This compound, Compound 26b | 0.14 μM | PI3Kα-AKT | Increased phosphorylation of AKT and p70S6 kinase |

Based on the conducted searches, "GLUT4 activator 1" (also identified as Compound 26b, HY-N7433) is recognized as a compound that activates glucose transporter type 4 (GLUT4) translocation, with a reported EC50 of 0.14 μM. Its discovery involved cell-based phenotype screening in L6-GLUT4-myc myoblasts and functional glucose uptake assays, and it has shown potential for diabetes research due to its GLUT4 translocation activity researchgate.netmedchemexpress.com.

However, detailed quantitative experimental findings and data tables specifically for the in vitro characterization of "GLUT4 activator 1" in the following contexts are not available from the executed searches:

In Vitro Characterization of Glut4 Activator 1 Efficacy

Quantitative Assays for GLUT4 Translocation and Glucose Uptake:Quantitative results from 2-Deoxyglucose (2-NBDG) uptake assays or fluorescently tagged GLUT4 translocation assays (e.g., GLUT4-myc, live-cell assays).

Without these specific experimental data points and the ability to compile them into data tables as required, it is not possible to generate the article with the requested level of detail and adherence to the provided outline.

Pre Clinical Animal Model Research on Glut4 Activator 1

Evaluation in Established Diabetic Animal Models

The efficacy of GLUT4 activator 1 has been investigated in several well-characterized animal models that mimic different aspects of human diabetes.

The db/db mouse is a widely used genetic model of type 2 diabetes, characterized by obesity, hyperglycemia, and insulin (B600854) resistance. In studies involving 10-week-old male db/db mice with severe diabetes (basal plasma glucose levels over 500 mg/dL), a single oral administration of GLUT4 activator 1 (D927) demonstrated a significant, dose-dependent reduction in blood glucose levels. medchemexpress.com Furthermore, chronic administration of the compound over 24 days led to a significant reduction in glycated hemoglobin (HbA1c), an indicator of long-term glycemic control, with effects comparable to insulin treatment. medchemexpress.com In an oral glucose tolerance test, GLUT4 activator 1 improved hyperglycemia in these mice. medchemexpress.com

Overexpression of GLUT4 in db/db mice has been shown to ameliorate diabetes in a dose-dependent manner, improving glucose tolerance. nih.gov This is achieved by overcoming the defect in glucose transporter translocation, leading to better glycemic control. jci.org While GLUT4 overexpression improves glucose tolerance in young db/db mice, this effect can diminish with age. nih.gov

Table 1: Effect of Single Dose of GLUT4 Activator 1 (this compound) on Blood Glucose Reduction in db/db Mice

| Dose of this compound | Maximum Blood Glucose Reduction (Emax) |

|---|---|

| 3 mg/kg | 220 mg/dL |

| 10 mg/kg | 393 mg/dL |

| 30 mg/kg | 435 mg/dL |

Data derived from studies on 10-week-old male db/db mice. medchemexpress.com

Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas, and its administration is a common method for inducing a model of type 1 diabetes. In STZ-B6 mice, which represent a model of type 1 diabetes, chronic oral administration of GLUT4 activator 1 (this compound) over 27 days was shown to ameliorate hyperglycemia. medchemexpress.com Research in STZ-induced diabetic rats has shown that diabetes leads to a significant increase in the phosphorylation of GLUT4. nih.govnih.govjci.org In these diabetic adipocytes, insulin fails to promote the translocation of GLUT4 to the plasma membrane and does not decrease its phosphorylation state, unlike in healthy cells. nih.govnih.govjci.org

GLUT4myc-expressing mice are a specific genetic model where the GLUT4 protein is tagged with a myc epitope, allowing for precise tracking of its translocation to the cell surface. nih.govdiabetesjournals.org This model is valuable for dissecting the molecular mechanisms of GLUT4 trafficking and glucose uptake. nih.govdiabetesjournals.org Studies using these mice have been instrumental in demonstrating that insulin-stimulated glucose uptake involves both the translocation of GLUT4 to the cell membrane and its subsequent activation. nih.gov While the GLUT4myc mouse is a powerful tool for studying GLUT4 biology, specific studies investigating the direct effects of GLUT4 activator 1 on this particular model have not been identified in the available literature.

Impact on Systemic Glucose Metabolism and Homeostasis

The primary therapeutic goal of a GLUT4 activator is to improve the body's ability to manage glucose levels, thereby restoring glucose homeostasis.

The oral glucose tolerance test (OGTT) is a standard procedure used to assess how quickly glucose is cleared from the blood. In preclinical studies with db/db mice, a model for type 2 diabetes, a single oral dose of GLUT4 activator 1 (this compound) was administered before a glucose challenge. The results showed that the compound acutely improved hyperglycemia during the OGTT. medchemexpress.com This was evidenced by a reduced area under the curve (AUC) for blood glucose over a 120-minute period, indicating more efficient glucose disposal from the bloodstream. medchemexpress.com Importantly, this improvement in glucose tolerance during the acute treatment phase did not appear to be mediated by an increase in insulin secretion. medchemexpress.com

Table 2: Summary of GLUT4 Activator 1 (this compound) Effects in an Oral Glucose Tolerance Test in db/db Mice

| Parameter | Observation |

|---|---|

| Hyperglycemia | Acutely improved medchemexpress.com |

| Blood Glucose AUC (0-120 min) | Reduced medchemexpress.com |

| Insulin Secretion | No effect during acute treatment medchemexpress.com |

Assessment of Insulin Resistance Markers

In pre-clinical evaluations using diabetic animal models, GLUT4 activator 1 has demonstrated a significant impact on key markers of insulin resistance. In severely diabetic db/db mice, administration of the compound led to a rapid reduction in blood glucose concentrations. medchemexpress.com Furthermore, the activator was shown to decrease plasma insulin levels. medchemexpress.com

An oral glucose tolerance test (OGTT) in these mice showed that GLUT4 activator 1 acutely improved hyperglycemia, evidenced by a reduced blood glucose area under the curve (AUC) over a 120-minute period. medchemexpress.com This improvement in glucose handling occurred without affecting insulin secretion during the acute treatment phase. medchemexpress.com Chronic administration over 24 days resulted in a significant reduction in glycated hemoglobin, a key long-term marker of glycemic control. medchemexpress.com

Table 1: Effect of GLUT4 Activator 1 on Insulin Resistance Markers in db/db Mice

| Marker | Observation | Animal Model | Source |

|---|---|---|---|

| Blood Glucose | Rapidly lowered concentrations | db/db mice | medchemexpress.com |

| Plasma Insulin | Decreased levels | db/db mice | medchemexpress.com |

| Oral Glucose Tolerance | Acutely improved; reduced blood glucose AUC (0-120 min) | db/db mice | medchemexpress.com |

| Glycated Hemoglobin (Chronic) | Significantly reduced after 24 days | STZ-B6 mice | medchemexpress.com |

Analysis of GLUT4 Protein Expression and Translocation in Target Tissues

The primary mechanism for insulin-stimulated glucose uptake into key metabolic tissues is the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane. nih.govportlandpress.comnih.gov Pre-clinical studies with GLUT4 activator 1 have focused on its ability to induce this effect, thereby increasing glucose uptake in target tissues. The compound has been shown to activate the PI3Kα-AKT pathway, a critical signaling cascade for GLUT4 translocation, without affecting the RAF-ERK1/2 pathway. medchemexpress.com

Skeletal muscle is the primary site for postprandial glucose disposal, and this process is heavily dependent on GLUT4. semanticscholar.org In vivo studies have shown that GLUT4 activator 1 significantly enhances glucose uptake in skeletal muscle. medchemexpress.com Specifically, increased uptake was observed in both the soleus and gastrocnemius muscles of diabetic mice following administration of the compound. medchemexpress.com This finding indicates an increase in functional GLUT4 transporters at the cell surface, consistent with enhanced GLUT4 translocation.

GLUT4 expression and its insulin-mediated translocation in adipose tissue are crucial for maintaining whole-body glucose homeostasis. semanticscholar.orgnih.gov Downregulation of GLUT4 specifically in adipose tissue has been shown to cause systemic insulin resistance in animal models. nih.gov In the basal state, the majority of GLUT4 is sequestered in intracellular compartments within adipocytes, and upon insulin stimulation, it moves to the plasma membrane to facilitate glucose entry. researchgate.net While this tissue is a key target for regulating glucose metabolism, specific pre-clinical data detailing the in vivo effects of GLUT4 activator 1 on GLUT4 protein expression and translocation in adipose tissue are not extensively documented in the available research.

The heart utilizes glucose as a key energy substrate, and this uptake is mediated by GLUT4. nih.gov Pre-clinical research demonstrates that GLUT4 activator 1 significantly enhances glucose uptake in cardiac tissue. medchemexpress.com This suggests that the compound effectively promotes the translocation of GLUT4 to the sarcolemma in cardiomyocytes, increasing the capacity for glucose transport into the heart muscle.

Table 2: Observed Effects of GLUT4 Activator 1 on Glucose Uptake in Target Tissues

| Target Tissue | Finding | Inferred Mechanism | Source |

|---|---|---|---|

| Skeletal Muscle (Soleus, Gastrocnemius) | Significantly enhanced glucose uptake | Increased GLUT4 Translocation | medchemexpress.com |

| Adipose Tissue | Specific in vivo data not detailed | N/A | |

| Cardiac Tissue | Significantly enhanced glucose uptake | Increased GLUT4 Translocation | medchemexpress.com |

Comparative Efficacy with Existing GLUT4 Regulators in Vivo

Direct comparisons of GLUT4 activator 1 with other therapeutic agents in animal models provide insight into its relative efficacy. In a study involving streptozotocin-induced diabetic mice, chronic administration of GLUT4 activator 1 for 24 days significantly reduced glycated hemoglobin levels, with an efficacy that was comparable to that of daily insulin administration. medchemexpress.com

While direct, head-to-head comparative efficacy studies in animal models between GLUT4 activator 1 and other classes of oral glucose-lowering agents, such as metformin or SGLT2 inhibitors, were not identified in the reviewed literature, a mechanistic comparison can be made with older drug classes. For instance, sulfonylureas, such as gliclazide, have been shown to stimulate glucose uptake in skeletal muscle by promoting the translocation of GLUT4 to the plasma membrane. This indicates a shared, albeit potentially mechanistically distinct, downstream effect on GLUT4 trafficking.

Table 3: Comparative Efficacy of GLUT4 Activator 1

| Compound | Comparator | Endpoint | Outcome in Animal Model | Source |

|---|---|---|---|---|

| GLUT4 activator 1 | Insulin | Glycated Hemoglobin Reduction | Effects were comparable after 24 days of administration | medchemexpress.com |

Future Research Trajectories and Translational Implications for Glut4 Activator 1

Deeper Elucidation of Molecular Specificity and Off-Target Interactions

A critical area of ongoing research is the precise molecular mechanism by which GLUT4 activator 1 engages with the GLUT4 transporter. While its ability to induce GLUT4 translocation is established, the specific binding sites and the conformational changes it induces in the transporter remain to be fully characterized. Future studies will likely employ advanced structural biology techniques, such as cryo-electron microscopy, to visualize the interaction between GLUT4 activator 1 and the GLUT4 protein.

Furthermore, a comprehensive assessment of its off-target interactions is paramount for its development as a therapeutic agent. While initial findings suggest a degree of selectivity, the potential for interaction with other cellular proteins, including other GLUT isoforms, must be systematically investigated. nih.gov This will involve proteome-wide screening approaches to identify any unintended binding partners, which could lead to unforeseen physiological effects.

Table 1: Investigational Approaches for Molecular Specificity and Off-Target Effects

| Research Area | Methodology | Objective |

|---|---|---|

| Molecular Specificity | Cryo-Electron Microscopy, X-ray Crystallography | To determine the high-resolution structure of GLUT4 activator 1 bound to GLUT4, identifying the precise binding pocket and induced conformational changes. |

| Off-Target Interactions | Proteomic Profiling (e.g., affinity purification-mass spectrometry) | To identify other cellular proteins that may interact with GLUT4 activator 1, providing a comprehensive view of its potential off-target effects. |

| Functional Selectivity | Cell-based assays with overexpression of different GLUT isoforms | To quantify the activity of GLUT4 activator 1 on other glucose transporters (e.g., GLUT1, GLUT2, GLUT3) and assess its functional selectivity. |

Identification of Novel Upstream Regulators and Downstream Effectors

The signaling cascade initiated by GLUT4 activator 1 is another area ripe for investigation. While it is known to activate the PI3Kα-AKT pathway, leading to increased phosphorylation of AKT and p70S6 kinase, the full spectrum of its signaling effects is not yet completely understood. medchemexpress.com Identifying the upstream factors that might modulate the activity of GLUT4 activator 1 and the downstream effectors that mediate its physiological responses is crucial.

Research in this area will likely focus on identifying kinases, phosphatases, and other signaling molecules that are influenced by GLUT4 activator 1. This could reveal novel regulatory nodes in glucose metabolism and provide insights into the broader physiological impact of activating this pathway. Understanding these pathways is essential for predicting the full range of effects of GLUT4 activator 1 and for identifying potential biomarkers of its activity.

Key Signaling Pathways in GLUT4 Translocation:

Insulin (B600854) Receptor Substrate (IRS)-Phosphatidylinositol 3-Kinase (PI3K) Pathway: A primary pathway in insulin-stimulated GLUT4 translocation. nih.gov

AMP-activated protein kinase (AMPK) Pathway: Activated by cellular energy stress, such as during exercise, and can also trigger GLUT4 translocation. physiology.org

Development of Advanced Methodologies for Real-Time Monitoring of GLUT4 Activity

To fully understand the dynamics of GLUT4 translocation in response to GLUT4 activator 1, advanced real-time monitoring techniques are essential. Traditional methods for measuring GLUT4 translocation can be time-consuming and may lack the sensitivity to capture the rapid and dynamic nature of this process. nih.govresearchgate.net

The development and application of novel biosensors and imaging techniques will be instrumental in this regard. frontiersin.orgsemanticscholar.org These technologies will allow for the visualization of GLUT4 movement in living cells with high spatial and temporal resolution, providing unprecedented insights into the kinetics of GLUT4 translocation induced by GLUT4 activator 1. Such methods include live-cell imaging with GFP-tagged GLUT4 and the use of total internal reflection fluorescence (TIRF) microscopy to specifically visualize GLUT4 at the plasma membrane. researchgate.net

Table 2: Advanced Methodologies for Monitoring GLUT4 Activity

| Methodology | Principle | Advantage |

|---|---|---|

| Live-Cell Imaging with GFP-tagged GLUT4 | Expression of a fusion protein of GLUT4 and Green Fluorescent Protein (GFP) allows for visualization of its movement within the cell. | Enables real-time tracking of GLUT4 translocation in response to stimuli. nih.govresearchgate.net |

| Total Internal Reflection Fluorescence (TIRF) Microscopy | An imaging technique that selectively excites fluorophores in a thin region near the coverslip, allowing for visualization of molecules at the plasma membrane. | Provides high-contrast imaging of GLUT4 insertion into the plasma membrane. |

| Flow Cytometry-based Assays | Quantifies cell surface GLUT4 levels by detecting an externally-facing epitope tag on a large population of cells. nih.gov | Offers a high-throughput and quantitative measure of GLUT4 translocation. nih.gov |

Exploration of Synergy with Other Metabolic Modulators

In the context of complex metabolic diseases like type 2 diabetes, combination therapies are often more effective than monotherapies. Therefore, exploring the potential synergistic effects of GLUT4 activator 1 with other metabolic modulators is a promising research direction. This could include investigating its combination with insulin, metformin, or compounds that mimic the effects of exercise.

Studies in this area will aim to determine if co-administration of GLUT4 activator 1 with other agents can lead to a more potent or sustained improvement in glucose homeostasis. For instance, it is plausible that GLUT4 activator 1 could enhance the sensitivity of cells to insulin or work in concert with exercise-induced signaling pathways to promote glucose uptake. researchgate.netexerciseismedicine.gr

Consideration of Circadian Rhythms in GLUT4 Regulation

There is growing evidence that glucose metabolism and insulin sensitivity are under the control of the circadian clock. frontiersin.orgnih.govsemanticscholar.org The expression and translocation of GLUT4 have been shown to exhibit diurnal variations, which can impact glucose uptake throughout the day. biorxiv.orgresearchgate.netnih.gov

An important future research direction will be to investigate how the efficacy of GLUT4 activator 1 is influenced by circadian rhythms. This will involve studying the effects of the compound at different times of the day in animal models and potentially in human subjects. Understanding the interplay between GLUT4 activator 1 and the circadian clock could have significant implications for optimizing its therapeutic use, such as determining the most effective time of day for its administration. nih.govsemanticscholar.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.